Carbazomadurin A

Description

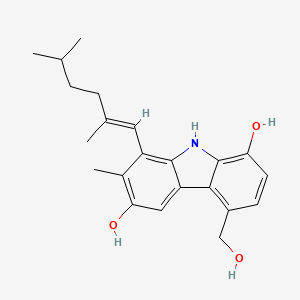

Structure

3D Structure

Properties

Molecular Formula |

C22H27NO3 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

8-[(E)-2,5-dimethylhex-1-enyl]-4-(hydroxymethyl)-7-methyl-9H-carbazole-1,6-diol |

InChI |

InChI=1S/C22H27NO3/c1-12(2)5-6-13(3)9-16-14(4)19(26)10-17-20-15(11-24)7-8-18(25)22(20)23-21(16)17/h7-10,12,23-26H,5-6,11H2,1-4H3/b13-9+ |

InChI Key |

YHWUJLWKUDNULF-UKTHLTGXSA-N |

Isomeric SMILES |

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1/C=C(\C)/CCC(C)C)O)CO)O |

Canonical SMILES |

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C=C(C)CCC(C)C)O)CO)O |

Synonyms |

carbazomadurin A |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms of Carbazomadurin a

The story of Carbazomadurin A begins with the identification of the microorganism responsible for its synthesis.

Microbial Strain Isolation and Characterization Methodologies

This compound is produced by the microbial strain Hapsidospora sp. K06-0239. The isolation of such a microorganism typically involves a series of established microbiological techniques. Environmental samples, such as soil or marine sediments, are collected and subjected to serial dilution. These dilutions are then plated onto various nutrient-rich agar (B569324) media to cultivate and isolate individual microbial colonies.

Once isolated, the characterization of the strain to identify it as Hapsidospora sp. would involve a polyphasic approach. This includes morphological examination of the colony and its sporulating structures under a microscope, as well as chemotaxonomic analysis of cellular components like fatty acids and menaquinones. Crucially, molecular techniques such as 16S rRNA gene sequencing are employed to determine the phylogenetic relationship of the isolate to other known species, confirming its identity.

Ecological Niche and Environmental Context of Producing Organisms

The producing organism, Hapsidospora sp. K06-0239, was isolated from a marine source. Marine environments are a rich and diverse source of novel microorganisms that have adapted to unique conditions of salinity, pressure, and nutrient availability. These adaptations often lead to the production of unique secondary metabolites, such as this compound, which may serve various ecological functions for the producing organism, including defense against other microorganisms or as signaling molecules. The specific ecological role of this compound for Hapsidospora sp. K06-0239 in its natural habitat remains an area of ongoing scientific investigation.

Fermentation and Cultivation Strategies for this compound Production

To obtain sufficient quantities of this compound for research, the producing microorganism must be cultivated under controlled laboratory conditions.

Optimization of Culture Conditions for Enhanced Yields

The production of secondary metabolites like this compound is highly influenced by the composition of the culture medium and various physical parameters. Optimization of these conditions is critical for maximizing the yield. This is often achieved using systematic approaches like response surface methodology. researchgate.netnih.gov

Key factors that are typically optimized include:

Carbon and Nitrogen Sources: Different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., peptone, yeast extract) can significantly impact microbial growth and metabolite production. researchgate.netnih.gov

pH: The pH of the culture medium affects enzyme activity and nutrient uptake. Maintaining an optimal pH range is crucial. researchgate.netnih.gov

Temperature: Microbial growth and enzyme production are temperature-dependent, with an optimal temperature for maximizing yield. researchgate.netnih.gov

Aeration and Agitation: Adequate oxygen supply is often necessary for the growth of aerobic microorganisms and the biosynthesis of secondary metabolites. Agitation helps to ensure uniform distribution of nutrients and oxygen.

For instance, studies on other microbial fermentations have shown that adjusting factors like the concentration of skim milk, monosodium glutamate, and culture temperature can significantly impact the production of desired compounds. nih.gov Similarly, for the production of other microbial products, factors like NaCl, peptone, and yeast extract concentrations have been found to be important for both bacterial growth and the production of active compounds. nih.gov While the specific optimal conditions for Hapsidospora sp. K06-0239 and this compound production are proprietary to the discovering researchers, the principles of fermentation optimization remain universal.

Bioreactor Scale-Up Considerations for Research Purposes

Transitioning from small-scale laboratory flasks to larger bioreactors for research-level production presents several challenges. The goal of scale-up is to maintain the optimal production environment that was established at the smaller scale. fermentorchina.com

Key considerations for bioreactor scale-up include:

Maintaining Geometric Similarity: To the extent possible, the geometric proportions of the bioreactor should be similar to the smaller vessel to ensure comparable fluid dynamics. cytivalifesciences.com

Power Input per Unit Volume (P/V): This parameter relates to the energy transferred to the culture by the agitator and is a good indicator of mixing efficiency and shear stress. cytivalifesciences.com

Oxygen Transfer Rate (kLa): Ensuring that the oxygen supply meets the metabolic demands of the growing culture is critical. The kLa value, which represents the efficiency of oxygen transfer from the gas phase to the liquid phase, is a key parameter to maintain during scale-up. cytivalifesciences.comnih.gov

Mixing Time: This refers to the time required to achieve a homogeneous environment within the bioreactor. cytivalifesciences.com

Engineers and scientists must carefully consider these factors to ensure that the scaled-up process successfully replicates the productivity of the laboratory-scale cultures. cytivalifesciences.com It's often not possible to keep all scaling parameters constant, so a deep understanding of the process and its critical parameters is essential for successful scale-up. cytivalifesciences.com

Advanced Isolation and Purification Methodologies for this compound

Once the fermentation is complete, the next crucial step is to isolate and purify this compound from the complex culture broth. This typically involves a multi-step process to remove cellular biomass, media components, and other secondary metabolites.

The initial step is often a solvent extraction of the fermentation broth or the microbial cells. nih.gov Following this, a series of chromatographic techniques are employed to separate this compound from other compounds. arborpharmchem.comjocpr.com These techniques separate molecules based on their physical and chemical properties, such as polarity, size, and charge.

Commonly used chromatographic methods include:

Column Chromatography: A versatile technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Solvents of increasing polarity are used to elute the compounds at different rates.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that uses high pressure to force the solvent through a column with very fine particles, allowing for excellent separation of complex mixtures. jocpr.com This is often the final step to obtain highly pure this compound.

Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor the progress of the purification and to identify the fractions containing the target compound. arborpharmchem.com

The purity of the isolated this compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the compound's structure and molecular weight. nih.gov

Chromatographic Techniques (HPLC, MPLC, Flash Chromatography)

Chromatographic techniques are fundamental to the purification of natural products. For a compound like this compound, a combination of these methods would be employed to separate it from the complex mixture of metabolites present in the crude extract.

Flash Chromatography:

Flash chromatography is a rapid form of preparative column chromatography that is often used as an initial purification step for crude extracts. scialert.net In the context of isolating this compound, a crude extract from Actinomadura madurae would be subjected to flash chromatography on a silica gel column. scialert.net A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be used to separate the components based on their polarity. This step effectively removes many impurities and provides semi-purified fractions containing the carbazole (B46965) alkaloids.

Medium Pressure Liquid Chromatography (MPLC):

Medium Pressure Liquid Chromatography (MPLC) can be utilized as a subsequent purification step to further refine the fractions obtained from flash chromatography. MPLC systems operate at higher pressures than flash chromatography, allowing for the use of smaller particle size stationary phases and achieving better resolution. This technique is well-suited for the purification of grams to kilograms of material, making it a valuable tool in natural product isolation.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound to a high degree of purity. googleapis.comepo.org Preparative reversed-phase HPLC (RP-HPLC) is commonly used in the final stages of natural product isolation. googleapis.com The fractions containing this compound from previous chromatographic steps would be dissolved in a suitable solvent and injected into a preparative RP-HPLC column (e.g., a C18 column). A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be used as the mobile phase to achieve fine separation. The elution of the compound is monitored by a UV detector, and the corresponding peak is collected.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Purpose in this compound Purification |

| Flash Chromatography | Silica Gel | Hexane-Ethyl Acetate (B1210297) gradient | Initial clean-up of crude extract, removal of non-polar and highly polar impurities. |

| MPLC | C18 Silica Gel | Water-Methanol gradient | Intermediate purification of fractions from flash chromatography, separation of closely related compounds. |

| Preparative HPLC | C18 Silica Gel (e.g., 5 µm) | Water-Acetonitrile gradient | Final purification to achieve high-purity this compound for biological testing and structural elucidation. |

Countercurrent Chromatography and Other Specialized Separation Methods

Countercurrent Chromatography (CCC):

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly useful for the separation of natural products because it avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. researchgate.netwikipedia.orgaocs.orgmdpi.com High-speed countercurrent chromatography (HSCCC) is a widely used form of CCC. researchgate.net For the isolation of carbazole alkaloids like this compound, a biphasic solvent system would be selected in which the compound has a suitable partition coefficient. aocs.org The crude or semi-purified extract is then introduced into the CCC coil, and the two liquid phases are pumped through the system, leading to the separation of components based on their differential partitioning between the two phases. This technique is advantageous for its high sample loading capacity and the high recovery of the target compound.

Purity Assessment Techniques for Research Samples

Ensuring the purity of a research sample of this compound is critical for accurate biological evaluation and structural characterization. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Analytical HPLC is the most common method for assessing the purity of a compound. hyphadiscovery.comdergipark.org.trejgm.co.uk A small amount of the purified this compound is injected into an analytical HPLC system equipped with a high-resolution column and a sensitive detector, such as a photodiode array (PDA) or a UV detector. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for biological studies. hyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for both structural elucidation and purity assessment. hyphadiscovery.comnih.gov The ¹H-NMR spectrum of a highly pure sample should show sharp signals corresponding to the protons of this compound, with minimal or no signals from impurities. Quantitative NMR (qNMR) can also be used for a more precise determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration. hyphadiscovery.comgovst.edu

| Technique | Parameter Measured | Indication of Purity |

| Analytical HPLC-UV/PDA | Peak area percentage | A single major peak with an area percentage of ≥95%. hyphadiscovery.com |

| ¹H-NMR Spectroscopy | Presence of impurity signals | Absence or minimal presence of signals not attributable to this compound or the solvent. |

| Quantitative NMR (qNMR) | Molar ratio to an internal standard | Calculation of absolute purity based on the known concentration of the standard. govst.edu |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Confirmation of the elemental composition and absence of mass signals from impurities. |

Structural Elucidation and Stereochemical Assignment of Carbazomadurin a

Spectroscopic Methodologies for Structural Determination

The foundational work of determining the planar structure of Carbazomadurin A relied on a suite of spectroscopic techniques. Each method provided unique pieces of the structural puzzle, which, when assembled, revealed the molecule's atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to mapping the carbon skeleton and the placement of protons within this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provided initial information on the types and numbers of protons and carbons, respectively.

The ¹H NMR spectrum showed characteristic signals for aromatic protons on the carbazole (B46965) core, as well as signals corresponding to the alkenyl side chain and other substituents. jst.go.jp The ¹³C NMR spectrum complemented this by identifying the carbon environments, including quaternary carbons within the aromatic system and the carbons of the various side chains. jst.go.jp

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity between atoms. COSY experiments revealed proton-proton coupling networks, allowing for the tracing of bonds within the side chains, while HMBC experiments identified long-range correlations between protons and carbons, which were crucial for linking the substituent groups to the correct positions on the carbazole nucleus.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, acetone-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.56 | br s | 1H | - | NH |

| 8.37 | br s | 1H | - | OH |

| 7.77 | br s | 1H | - | Ar-H |

| 7.57 | s | 1H | - | Ar-H |

| 6.90 | d | 1H | 7.7 | Ar-H |

| 6.71 | d | 1H | 7.7 | Ar-H |

| 6.41 | s | 1H | - | Ar-H |

| 5.01 | s | 2H | - | CH₂ |

| 3.90 | br s | 1H | - | OH |

| 2.33 | t | 2H | 7.7 | CH₂ |

| 2.26 | s | 3H | - | CH₃ |

| 1.64–1.73 | m | 1H | - | CH |

| 1.50–1.57 | m | 5H | - | CH₂ + CH₃ |

| 0.99 | d | 6H | 6.6 | 2xCH₃ |

| Data sourced from A2B Chem. jst.go.jp |

Table 2: ¹³C NMR Spectroscopic Data for this compound (75 MHz, acetone-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 149.9 | C |

| 142.9 | C |

| 142.7 | C |

| 133.5 | C |

| 130.3 | C |

| 128.1 | C |

| 123.4 | CH |

| 122.4 | C |

| 122.3 | C |

| 21.3 | CH |

| 120.3 | CH |

| 118.8 | CH |

| 109.6 | CH |

| 106.8 | CH |

| 64.0 | CH₂ |

| 38.0 | CH |

| 37.7 | CH₂ |

| 29.0 | CH₂ |

| 22.8 (2C) | 2xCH₃ |

| 17.9 | CH₃ |

| 13.5 | CH₃ |

| Data sourced from A2B Chem. jst.go.jp |

Mass spectrometry (MS) provided the molecular weight of this compound and its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, offering a precise mass measurement that allows for the determination of a unique molecular formula. For this compound, the molecular formula was established as C₂₂H₂₇NO₃. nih.gov The mass spectrum showed a molecular ion (M+) peak at an m/z (mass-to-charge ratio) of 353, consistent with this formula. jst.go.jp While detailed MS/MS fragmentation analysis was not explicitly reported in the initial literature, such a technique would typically be used to corroborate the proposed structure by analyzing the fragmentation patterns of the parent ion, which correspond to the loss of specific substituent groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displayed characteristic absorption bands indicating the presence of specific functional groups. jst.go.jp Bands around 3480 and 3420 cm⁻¹ are indicative of O-H and N-H stretching vibrations, confirming the presence of hydroxyl and amine groups. jst.go.jp Absorptions in the 1640-1580 cm⁻¹ region correspond to C=C stretching within the aromatic carbazole ring system. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy: While specific UV-Vis maxima were not detailed in the primary synthetic literature, this technique is fundamental for characterizing the conjugated π-electron system of the carbazole core. The absorption spectrum is characteristic of the carbazole chromophore and is sensitive to the nature and position of substituents, providing corroborating evidence for the proposed structure.

Mass Spectrometry (HRMS, MS/MS Fragmentation Analysis)

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. researchgate.netmdpi.com The technique involves diffracting X-rays off the ordered lattice of a crystal, which produces a diffraction pattern that can be mathematically transformed into a precise map of electron density, revealing the positions of all atoms in space. mdpi.comresearchgate.net

For this compound, a search of the available scientific literature did not yield a report of its structure being determined by single-crystal X-ray analysis. The inability to grow diffraction-quality crystals is a common challenge in the study of complex natural products. In such cases, chemists must rely on a combination of other methods to assign the absolute configuration.

Chiroptical Methods for Stereochemical Assignment (ECD, ORD)

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. dntb.gov.uajksus.org These techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute configuration of chiral centers, especially when X-ray crystallography is not feasible. mdpi-res.com

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. jksus.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of chromophores and nearby stereocenters. mdpi-res.com For complex molecules, the experimental ECD spectrum is often compared to spectra predicted by quantum chemical calculations for all possible stereoisomers to find the best match and thus assign the absolute configuration. jksus.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation with wavelength. dntb.gov.ua It is related to ECD through the Kronig-Kramers transforms and provides complementary information about the molecule's chirality.

For this compound, specific ECD or ORD analyses of the natural product have not been detailed in the surveyed literature. The absolute stereochemistry was instead likely determined through its total synthesis. iupac.org By using starting materials and reagents with known stereochemistry, a synthetic route can be designed to produce only one specific stereoisomer. If the spectroscopic data of this synthetic compound perfectly matches that of the natural product, the absolute configuration of the natural product is confirmed.

Computational Chemistry Approaches in Structural Confirmation of this compound

Computational chemistry has become an indispensable tool in modern structural elucidation, providing a theoretical framework to support and interpret experimental findings. Methods like Density Functional Theory (DFT) can be used to model molecular structures, predict their stability, and calculate various spectroscopic properties. researchgate.net

In the context of this compound, computational approaches could be used in several ways:

NMR Chemical Shift Prediction: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. Comparing these calculated values with the experimental data provides a powerful method for structural verification.

Conformational Analysis: For flexible molecules, computational methods can identify the most stable low-energy conformations, which is crucial for interpreting spectroscopic data that represents a population-weighted average.

ECD/ORD Spectra Simulation: As mentioned previously, quantum chemical calculations are vital for interpreting chiroptical spectra. By calculating the theoretical ECD spectrum for each possible stereoisomer of this compound, a comparison with an experimental spectrum would allow for an unambiguous assignment of its absolute configuration. jksus.orgmdpi-res.com

While these computational methods are routinely applied to confirm the structures of other complex carbazole alkaloids, a specific, detailed computational study dedicated to the structural confirmation of this compound was not found in the reviewed literature. The confirmation of its structure appears to rest primarily on its successful total synthesis and the correlation of its spectroscopic data with that of the isolated natural product. jst.go.jp

Biosynthesis of Carbazomadurin a

Elucidation of Biosynthetic Pathway Intermediates

Currently, there is no published research that identifies or characterizes the metabolic intermediates involved in the biosynthetic pathway of Carbazomadurin A. Elucidation of such intermediates would typically involve techniques such as isotopic labeling studies, analysis of blocked mutants, and isolation of accumulated precursors, none of which have been described for this compound biosynthesis in the available scientific literature.

Identification and Characterization of Biosynthetic Gene Clusters for this compound

The identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production are fundamental to understanding its formation. This process generally involves a combination of genomic sequencing and bioinformatic analysis, followed by experimental validation through gene knockout and heterologous expression studies.

Genomic Sequencing and Bioinformatic Analysis

While the producing organism, Actinomadura madurae, has been identified, there are no specific reports in the public domain detailing the sequencing of its genome with the explicit aim of identifying the this compound biosynthetic gene cluster. rsc.orgjst.go.jp Bioinformatic tools are often used to scan sequenced genomes for putative gene clusters encoding pathways for secondary metabolites like carbazole (B46965) alkaloids, but such an analysis for this compound has not been published.

Gene Knockout and Heterologous Expression Studies

Experimental validation of a putative biosynthetic gene cluster's function relies on techniques such as gene knockout and heterologous expression. Gene knockout studies, where specific genes within the suspected cluster are inactivated to observe the effect on this compound production, have not been reported. Similarly, there are no accounts of the successful heterologous expression of a gene cluster from Actinomadura madurae in a host organism to produce this compound.

Enzymology of Key Biosynthetic Steps

The biosynthesis of a complex natural product like this compound would involve a series of enzymatic reactions, each catalyzed by a specific protein encoded within the biosynthetic gene cluster.

Isolation and Characterization of Pathway Enzymes

There is no information available in the scientific literature regarding the isolation, purification, or characterization of any enzymes involved in the biosynthesis of this compound. Such studies are contingent on the prior identification of the biosynthetic gene cluster.

Mechanistic Studies of Enzyme Reactions

Detailed mechanistic studies to understand how these enzymes catalyze specific bond formations and modifications in the construction of the this compound scaffold have not been conducted or reported. These investigations would provide crucial insights into the chemical logic of the biosynthetic pathway.

Precursor Incorporation Studies in this compound Biosynthesis

The biosynthetic origins of the carbazole skeleton in alkaloids produced by actinomycetes have been elucidated through tracer experiments. While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, research on related bacterial carbazoles provides a foundational understanding. These studies have shown that the carbazole core is typically derived from a combination of precursors from primary metabolism. mdpi.com

Isotopic labeling experiments have indicated that the carbazole skeleton is assembled from tryptophan, pyruvate, and two molecules of acetate (B1210297). mdpi.com Tryptophan provides the indole (B1671886) moiety, which forms a significant part of the final tricyclic structure. Pyruvate and acetate units are then utilized in subsequent condensation and cyclization reactions to complete the carbazole framework. mdpi.com The precise enzymatic steps and the nature of the activated intermediates, such as 3-hydroxybenzoyl-ACP (3-HB-ACP) derived from acetate, are key areas of ongoing biosynthetic investigation. mdpi.com

Table 1: Established Precursors in Bacterial Carbazole Alkaloid Biosynthesis

| Precursor | Role in Biosynthesis | Citation |

|---|---|---|

| Tryptophan | Provides the indole moiety for the carbazole core. | mdpi.com |

| Pyruvate | Contributes carbon atoms for the formation of the carbazole ring system. | mdpi.com |

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated at multiple levels to ensure it occurs at the appropriate time and in response to specific signals. This regulation involves complex networks of transcriptional and translational control, and is highly sensitive to environmental and nutritional cues.

The expression of biosynthetic gene clusters (BGCs) is governed by a hierarchy of regulatory proteins. While the specific regulators for the this compound (czm) gene cluster have not been fully characterized, studies of other carbazole and secondary metabolite BGCs offer insight into the likely mechanisms.

Transcriptional regulation is often managed by pathway-specific regulators encoded within or near the BGC, as well as global regulators that respond to broader cellular signals. A common family of regulators found in bacterial BGCs is the AraC/XylS family. asm.org For instance, in the carbazole-degrading plasmid pCAR1, the regulator AntR, an AraC/XylS family member, induces the expression of the car and ant operons in the presence of the intermediate anthranilate. asm.orgasm.org This type of substrate-inducible regulation ensures that the metabolic pathway is active only when its substrate is available.

Other regulatory systems, such as the Velvet complex (in fungi), act as global regulators that can modulate the expression of numerous secondary metabolite clusters in response to light and other developmental signals. tandfonline.com In bacteria, LuxR-type regulators are often involved in quorum sensing, linking secondary metabolite production to cell population density. apsnet.org The presence of specific rare codons within regulatory genes can also provide a translational control point, linking antibiotic production to cellular stress and tRNA availability.

Table 2: Examples of Transcriptional Regulators in Secondary Metabolite Biosynthesis

| Regulator Family | Example | Function | Citation |

|---|---|---|---|

| AraC/XylS | AntR | Induces expression of carbazole degradation operons. | asm.orgasm.org |

| LuxR-type | Not Specified | Often involved in quorum-sensing-dependent regulation. | apsnet.org |

The production of this compound is profoundly influenced by the external environment and the availability of specific nutrients. The composition of the culture medium is a critical factor. For instance, the choice of carbon and nitrogen sources can dramatically alter the yield of secondary metabolites. In the biosynthesis of some alkaloids, limiting the concentration of ammonium (B1175870) (NH₄⁺) in the culture medium has been shown to lead to the accumulation of biosynthetic precursors, indicating that nitrogen availability is a key regulatory checkpoint. rsc.org

Transcriptional and Translational Control Mechanisms

Engineered Biosynthesis and Pathway Manipulation for Analog Generation

The genetic blueprint for this compound biosynthesis offers a powerful platform for generating novel analogs through metabolic engineering. Techniques such as heterologous expression and precursor-directed biosynthesis are instrumental in this effort.

Heterologous expression involves transferring the entire this compound BGC from its native producer, Actinomadura madurae, into a more genetically tractable and higher-producing host strain, such as Streptomyces albus or Streptomyces lividans. nih.gov This approach can overcome limitations of the native host and facilitate pathway manipulation. Successful expression in a heterologous host is not always guaranteed and is often host-dependent, where some strains may produce the desired compound while others yield inactive derivatives or nothing at all. d-nb.info This strategy allows for the activation of silent or poorly expressed BGCs and provides a cleaner background for analyzing the function of individual genes through knockout or overexpression studies. nih.govresearchgate.net

Precursor-directed biosynthesis is another powerful technique. In this method, a genetic block is introduced into the biosynthetic pathway, often in an early step, creating a null mutant. nih.gov This mutant is then fed synthetic analogs of the natural precursor. The downstream enzymes in the pathway may accept these unnatural substrates, leading to the production of novel derivatives of the final product. nih.gov This approach has been successfully used to generate new versions of complex polyketides like erythromycin (B1671065) and could be applied to this compound to explore its structure-activity relationship. nih.govnih.gov

Table 3: Strategies for Engineered Biosynthesis of Natural Product Analogs

| Strategy | Description | Application Example | Citation |

|---|---|---|---|

| Heterologous Expression | Cloning a BGC into a different, optimized host organism to improve production or facilitate genetic studies. | Expression of Saccharothrix BGCs in Streptomyces hosts to produce novel angucyclinones. | nih.gov |

| Gene Knockout/Mutation | Deleting or inactivating specific genes within the BGC to identify their function or to accumulate intermediates. | Mutational analysis of a BGC to deduce the biosynthetic pathway of pentangumycin. | nih.gov |

| Precursor-Directed Biosynthesis | Feeding synthetic analogs of natural precursors to a mutant strain blocked in the early stages of the pathway. | Generation of novel erythromycin analogs by feeding synthetic diketides to a DEBS mutant. | nih.gov |

Total and Semisynthesis of Carbazomadurin a and Its Analogs

Retrosynthetic Analysis of Carbazomadurin A

The initial step in designing a total synthesis is retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available starting materials.

For the first total synthesis of this compound, Knölker and Knöll envisioned a convergent strategy. rsc.org Their retrosynthetic analysis disconnected the molecule into three key building blocks. rsc.org The core carbazole (B46965) ring was envisioned to be assembled late in the synthesis. The primary disconnections were made at the C1-alkenyl bond and the bonds forming the carbazole core. This led back to a substituted 1-bromocarbazole derivative, a vinylstannane for the side chain, and the precursors for the carbazole ring itself: an aniline (B41778) derivative and a diaryl ether intermediate. rsc.org This approach strategically planned for the use of powerful transition metal-catalyzed reactions to form the key bonds. rsc.org

A different retrosynthetic approach was developed by Hibino and coworkers. Their strategy centered on the construction of the polysubstituted carbazole core using an allene-mediated 6π-electrocyclic reaction. a2bchem.comlsmu.lt This disconnection simplifies the complex carbazole into a substituted indole (B1671886) precursor containing a propargyl ether. The C1-alkenyl side chain was planned to be introduced via a Suzuki-Miyaura cross-coupling reaction, disconnecting the molecule at the C1-alkenyl bond to a carbazole triflate and an alkenyl pinacol (B44631) borate (B1201080). a2bchem.com

Development of Total Synthesis Strategies and Methodologies

Following the retrosynthetic blueprints, different research groups have developed distinct and innovative strategies to achieve the total synthesis of this compound.

The synthesis by Knölker and Knöll is distinguished by its sequential use of palladium-catalyzed reactions. rsc.org Key steps include:

Buchwald-Hartwig Amination: Formation of a diarylamine by coupling an aniline derivative with a triflate. rsc.org

Palladium-Catalyzed Oxidative Cyclization: Construction of the central carbazole ring from the diarylamine intermediate. rsc.org

Stille Coupling: The crucial carbon-carbon bond formation between the 1-bromocarbazole intermediate and a vinylstannane building block to install the side chain. rsc.org

Zirconium-Catalyzed Carboalumination: A Negishi reaction used to construct the E-configured trisubstituted double bond of the side chain with high stereospecificity. rsc.org

The synthesis developed by the Hibino group employed a different set of key reactions: a2bchem.comlsmu.lt

Allene-Mediated Electrocyclic Reaction: A 6π-electron system involving an indole [b]-bond was used to construct the highly substituted carbazole core from a propargyl ether precursor. a2bchem.comlsmu.lt

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction was used to introduce the alkenyl side chain at the C1 position by coupling a carbazole O-triflate with an alkenyl pinacol borate. a2bchem.comlsmu.lt

Reduction and Deprotection: The synthesis was completed by the reduction of a formyl group with sodium borohydride (B1222165) (NaBH4) and the cleavage of the protecting groups. a2bchem.com

A significant challenge in the synthesis of this compound is the stereospecific construction of the trisubstituted double bond in the C1 side chain.

In the Knölker synthesis, this was achieved using the zirconium-catalyzed carboalumination of an alkyne, a method developed by Negishi. rsc.org The reaction of 5-methyl-1-hexyne (B1585820) with trimethylalane in the presence of zirconocene (B1252598) dichloride, followed by the addition of iodine, produced a vinyl iodide with the desired E-configuration. rsc.org This vinyl iodide was then converted to the corresponding vinylstannane required for the Stille coupling, successfully transferring the stereochemistry to the final product. rsc.orgacs.orgacs.org

While the initial syntheses of this compound were racemic, related work on the structurally similar epocarbazolins has explored asymmetric approaches. doi.org For instance, an asymmetric synthesis of non-natural (-)-epocarbazolin A was achieved using a Shi epoxidation, which proceeded with an estimated enantioselectivity of 73% ee. doi.org This demonstrates the potential for developing enantioselective syntheses for this class of compounds.

The multiple hydroxyl groups on the this compound scaffold necessitate a robust protecting group strategy to ensure chemoselectivity during the synthetic sequence.

The Knölker synthesis employed tert-butyldiphenylsilyl (TBDPS or tBuPh2Si) ethers to protect the phenolic hydroxyl groups. rsc.org These silyl (B83357) ethers are stable to the various reaction conditions used, including the palladium and zirconium-catalyzed steps. The final deprotection was achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). rsc.org

The Hibino synthesis utilized (2-trimethylsilylethoxy)methyl (SEM) ethers as protecting groups for the hydroxyl functions. a2bchem.com A challenge was encountered during the deprotection step. While cleavage of the SEM groups on the carbazole aldehyde intermediate with TBAF in HMPA was successful, attempts to remove the SEM groups after the reduction of the formyl group did not yield this compound. a2bchem.com This highlights the sensitivity of the final molecule and the critical choice of the deprotection stage. In a different instance, attempted removal of ethyl and isopropyl ether protecting groups with boron tribromide (BBr3) failed. a2bchem.com

Stereoselective and Asymmetric Synthesis Approaches

Convergent vs. Linear Synthesis Approaches to this compound

The Hibino synthesis can also be described as convergent. a2bchem.com A highly functionalized carbazole core was synthesized separately from the alkenyl side chain fragment. These two major pieces were then joined near the end of the synthesis via a Suzuki-Miyaura coupling. a2bchem.comlsmu.lt This late-stage coupling of complex fragments is a hallmark of convergent synthesis. wikipedia.org

Semisynthesis from Precursors or Related Natural Products

Semisynthesis utilizes compounds isolated from natural sources as starting materials to produce other, often more complex or modified, molecules. scripps.edu This can be an efficient way to access analogs or related natural products, especially when the starting material is readily available.

A clear example of this approach within this family of compounds is the synthesis of epocarbazolins from carbazomadurins. doi.org Researchers considered the carbazomadurins as direct precursors for the epocarbazolins due to their structural similarity. doi.org The key transformation was the epoxidation of the alkenyl side chain. The synthesis involved:

Protection of all three hydroxyl groups of this compound as their tri-O-silyl ethers. doi.org

Epoxidation of the side chain double bond using dimethyldioxirane, a mild oxidizing agent, to produce racemic silyl-protected epocarbazolin A. doi.org

Desilylation with TBAF to furnish (±)-epocarbazolin A. doi.org

This semisynthetic route provides a concise pathway to a related natural product, leveraging the complex scaffold already assembled by nature. doi.org

Synthesis of this compound Analogs and Derivatives for Research

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. Researchers modify the core carbazole structure or its side chains to create new compounds for evaluation. These synthetic efforts often employ modern organic chemistry reactions to build the complex, highly substituted carbazole framework. jst.go.jp

A common strategy involves the construction of the carbazole nucleus followed by the introduction or modification of functional groups. Transition-metal-catalyzed reactions are frequently employed due to their efficiency and selectivity under mild conditions. chim.itrsc.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to attach side chains to the carbazole core. researchgate.netresearchgate.net This was a key step in a total synthesis of this compound, where an alkenyl pinacol borate was coupled with the protected carbazole core. researchgate.net

Another powerful approach for constructing the carbazole skeleton itself is the allene-mediated electrocyclic reaction. jst.go.jpresearchgate.net This method was utilized in the first total synthesis of this compound and B, demonstrating its effectiveness in creating the polysubstituted carbazole ring system. researchgate.netsemanticscholar.orgresearchgate.net Modifications can be introduced by using different indole precursors or allene (B1206475) components in this key reaction.

Researchers also synthesize derivatives by modifying the functional groups on the carbazole ring. For example, the synthesis of carbazole-1,4-quinone analogs, which have shown antiproliferative activity, involves different synthetic strategies to build the quinone moiety onto the carbazole scaffold. researchgate.net The synthesis of various carbazole derivatives often relies on foundational reactions like the Graebe–Ullman method, Clemo–Perkin method, or Tauber method, which have been modernized with new catalysts and conditions. rsc.orgrsc.org

The development of diverse synthetic methodologies, including C-H activation, annulation, and various cyclization reactions, has enabled the creation of a wide library of carbazole analogs for research purposes. rsc.org For instance, gold-catalyzed carbocyclization of indole-tethered allenes has been shown to exclusively yield the carbazole structure, providing a direct route to this key motif. chim.it

Table 1: Selected Synthetic Methodologies for Carbazole Analog Synthesis

| Methodology | Key Reaction Type | Application Example | Reference |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Reaction | Attachment of alkenyl side chains to the carbazole core. | researchgate.net |

| Allene-Mediated Cyclization | 6π-Electrocyclic Reaction | Construction of the polysubstituted carbazole framework. | jst.go.jpresearchgate.net |

| C-H Activation | Intramolecular Cyclization | Direct formation of C-C bonds to build the carbazole nucleus. | rsc.org |

| Annulation Reactions | [4+2] Annulation | Efficient indole-to-carbazole synthesis. | rsc.org |

| Gold-Catalyzed Carbocyclization | Cyclization of Indole-Tethered Allenes | Selective formation of the carbazole structure. | chim.it |

Comparative Analysis of Synthetic Routes: Efficiency and Scalability for Research Material

Several distinct synthetic routes to this compound and its core structure have been developed, each with its own advantages regarding efficiency and scalability for producing research quantities of the material. A comparative analysis highlights the trade-offs between different approaches.

The first total synthesis of this compound, reported by Hibino and coworkers, established a key benchmark. rsc.orgdntb.gov.ua This route's central feature is an allene-mediated 6π-electrocyclic reaction to construct the highly substituted carbazole ring. jst.go.jpresearchgate.net This is followed by a Suzuki-Miyaura cross-coupling to install the side chain. researchgate.net While highly effective for creating the specific stereochemistry and substitution pattern, total synthesis routes can be lengthy and require expensive reagents and catalysts, which can limit scalability.

When considering scalability for research, the efficiency of each step, the cost of starting materials and reagents, and the ease of purification are critical factors. Transition metal-catalyzed reactions, while powerful, can introduce challenges in removing metal residues from the final product, which is a concern for biological testing. chim.itrsc.org

Fermentation, the natural production method by Actinomadura madurae, is ideal for bulk production but offers little control for producing structural analogs. Therefore, chemical synthesis remains essential for SAR studies. For producing research materials, a balance must be struck. A highly convergent synthesis, where large fragments of the molecule are prepared separately and then joined late in the sequence, is often more efficient for producing analogs. The Suzuki-Miyaura coupling step in the Hibino synthesis is an example of a convergent step. researchgate.net

Gram-scale syntheses of related carbazole alkaloids, such as the carbazomycins, have been reported. chemrxiv.org These routes often rely on robust and high-yielding reactions like aryne-mediated carbazole formation. The successful scaling of these related syntheses suggests that with further process optimization, the production of significant quantities of this compound for extensive research is feasible. chemrxiv.org

Table 2: Comparison of Synthetic Strategies for the Carbazole Core

| Synthetic Strategy | Key Features | Advantages | Disadvantages | Suitability for Research Scale |

| Allene-Mediated Electrocyclization | Forms the polysubstituted carbazole ring in one key step. jst.go.jpresearchgate.net | High control over substitution pattern; proven in total synthesis. researchgate.netsemanticscholar.org | May require specialized starting materials and thermal conditions. | Good, especially for accessing specific isomers. |

| Fries Rearrangement Route | 5 steps to a key intermediate (58% overall yield); simple purification. jst.go.jp | Higher overall yield reported for key intermediate; simpler purification. jst.go.jp | May be less convergent for analog synthesis. | Excellent, due to efficiency and simpler purification. |

| Transition Metal-Catalyzed C-H Activation/Annulation | Builds the carbazole ring from simpler indole precursors. rsc.org | Atom-economical; potentially shorter routes. rsc.org | Catalyst cost and removal can be an issue; optimization required. | Good, offers flexibility for diverse analog creation. |

| Palladium-Catalyzed Hydroarylation | Employs palladium catalysis to construct the carbazole system from iodo-alkynols and aryl halides. rsc.org | Mild conditions; high bond-forming efficacy. rsc.org | Moderate yields reported; requires halogenated precursors. rsc.org | Moderate, depends on precursor availability and cost. |

Molecular Mechanisms of Action and Cellular Biology of Carbazomadurin a

Identification of Molecular Targets and Binding Partners of Carbazomadurin A

The identification of direct molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound like this compound. Techniques such as affinity chromatography, pull-down assays, and various proteomic approaches are standard methods for achieving this.

Affinity Chromatography and Pull-down Assays

Affinity chromatography and pull-down assays are powerful in vitro techniques used to identify physical interactions between proteins or between a small molecule and its protein targets. thermofisher.com In a typical pull-down assay, a "bait" protein (or a small molecule like this compound that has been chemically modified to be immobilized on a resin) is used to capture its interacting partners, the "prey," from a cell lysate. thermofisher.comiba-lifesciences.com The entire complex is then pulled down, and the interacting proteins are identified, often using mass spectrometry. iba-lifesciences.com

These methods are invaluable for both confirming suspected protein-protein interactions and for screening for previously unknown binding partners. thermofisher.com For a compound like this compound, this would involve immobilizing it on a solid support and incubating it with a lysate of neuronal cells to identify the proteins it directly binds to, which could explain its neuroprotective effects.

Despite the utility of these techniques, specific studies employing affinity chromatography or pull-down assays to identify the molecular targets of this compound have not been reported in the reviewed scientific literature.

Proteomic Approaches (e.g., Chemical Proteomics, SILAC)

Chemical proteomics is a broad field that utilizes chemical probes to study protein function and identify small molecule-protein interactions on a proteome-wide scale. nih.govbioms.se This approach can help in the comprehensive identification of a compound's targets, including potential off-target effects. nih.gov

One common quantitative proteomics technique is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). nih.govfrontiersin.org In a SILAC experiment, two populations of cells are grown in culture media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. frontiersin.org This results in the entire proteome of one cell population being isotopically labeled. By treating one cell population with the compound of interest (e.g., this compound) and the other as a control, researchers can quantify changes in protein abundance or interactions upon drug treatment by mixing the cell lysates and analyzing them with mass spectrometry. nih.gov

These sophisticated proteomic methods would be instrumental in mapping the interaction landscape of this compound within a cell. However, at present, there are no published studies that have used chemical proteomics or SILAC to specifically identify the binding partners of this compound.

Biochemical Characterization of Target Interaction

Once a molecular target is identified, the next step is to characterize the biochemical nature of the interaction. This often involves kinetic studies of enzyme activity or binding assays with receptors.

Enzyme Inhibition/Activation Kinetics

Enzyme kinetics studies are essential for understanding how a compound affects the activity of an enzyme. scienceopen.commit.edu These experiments measure the rate of an enzymatic reaction and how it changes with varying concentrations of the substrate and the inhibitor or activator. nih.gov From this data, key parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i) can be determined. scienceopen.comnih.gov The pattern of changes in these parameters can reveal the mode of inhibition, such as competitive, non-competitive, or uncompetitive. nih.govlibretexts.org

Given the potential anti-oxidative activity of this compound, it could be hypothesized to interact with enzymes involved in cellular oxidative stress pathways. However, detailed enzyme inhibition or activation kinetic studies for this compound are not available in the current body of scientific literature.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only, as no specific data exists in the reviewed literature.

| Enzyme Target | Type of Inhibition | K_i (µM) | V_max | K_m |

|---|

Receptor Binding Assays (without clinical interpretation)

Receptor binding assays are used to measure the affinity of a ligand (like this compound) for a receptor. nih.govnih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. merckmillipore.com By competing with the labeled ligand for binding to the receptor, an unlabeled compound's affinity can be determined by measuring the concentration required to displace 50% of the labeled ligand (the IC50 value). merckmillipore.comtapna.org.au This can then be used to calculate the binding affinity constant (K_i). nih.gov

Such assays would be crucial to determine if this compound's neuroprotective effects are mediated through interaction with a specific neuronal receptor. Despite their importance, there are no published receptor binding assay data for this compound in the reviewed scientific sources.

Table 2: Hypothetical Receptor Binding Affinity for this compound This table is for illustrative purposes only, as no specific data exists in the reviewed literature.

| Receptor Target | Ligand Used | IC50 (µM) | K_i (µM) |

|---|

Cellular Pathway Modulation by this compound

Furthermore, some carbazole (B46965) derivatives have been noted to interact with various signaling pathways, including those involving STAT3 and protein kinases, while others can influence processes like autophagy. unisa.itnih.govresearchgate.net For instance, the structurally related compound carbamazepine (B1668303) has been shown to induce autophagy through an mTOR-independent pathway. nih.gov However, it is crucial to note that these are observations for other carbazole-containing molecules, and specific research into the cellular pathways modulated by this compound is currently lacking in the scientific literature.

Gene Expression Profiling (Transcriptomics)

A comprehensive review of publicly available scientific literature reveals a significant gap in the transcriptomic analysis of cells treated with this compound. To date, no studies have been published that detail the global changes in gene expression patterns induced by this compound. Transcriptomic studies, such as those employing RNA-sequencing, are powerful tools for elucidating the molecular pathways affected by a bioactive compound and can provide crucial insights into its mechanism of action. medrxiv.orgpharmalex.comnih.gov The absence of such data for this compound means that its influence on cellular gene transcription remains uncharacterized.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

Similar to the lack of transcriptomic data, there is no available research on the proteomic effects of this compound. Proteomic analyses, which investigate changes in protein expression and post-translational modifications, are essential for understanding the functional consequences of drug treatment at the cellular level. asbmb.orgtum.denih.govmdpi.com Without such studies, the specific protein targets of this compound and its impact on cellular protein networks are currently unknown.

Metabolomic Profiling of Treated Cells

There are no published studies on the metabolomic profiling of cells following treatment with this compound. Metabolomics provides a snapshot of the metabolic state of a cell and can reveal how a compound influences biochemical pathways. pathogen-ri.eufrontiersin.orgfrontiersin.org The lack of metabolomic data for this compound limits the understanding of its effects on cellular metabolism.

Subcellular Localization and Trafficking Studies of this compound

The subcellular localization and trafficking of this compound within the cell have not been documented in the scientific literature. Understanding where a compound accumulates within a cell is critical for identifying its site of action. While studies on other carbazole-containing compounds like carbamazepine have investigated their subcellular distribution, these findings cannot be directly extrapolated to this compound due to structural differences. nih.govnih.govresearchgate.net

Phenotypic Screening in Research Cell Lines and Primary Cells (mechanistic focus)

Initial biological screening of this compound demonstrated its protective activity for neuronal hybridoma N18-RE-105 cells against L-glutamate-induced cell death. This phenotypic observation suggests a potential neuroprotective role. The proposed mechanism for this protection is based on antioxidative activity. portico.org However, beyond this initial finding, there is a lack of comprehensive phenotypic screening studies with a specific mechanistic focus in a broader range of research cell lines or primary cells. High-throughput screening assays are valuable tools for identifying the effects of compounds on cellular phenotypes and can help to elucidate their mechanism of action. nih.govmdpi.comredalyc.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. oncodesign-services.com While the concept of SAR is well-established, detailed SAR studies focused on providing mechanistic insights for this compound are not extensively reported in the literature.

The total synthesis of this compound has been successfully achieved, with at least two different approaches being reported. rsc.org This synthetic accessibility is a critical prerequisite for any SAR-driven analog design and synthesis program. The development of synthetic routes allows for the creation of structural analogs where different parts of the molecule can be modified to probe their importance for biological activity. However, while the synthesis of some carbazole analogs has been described in the context of other biological activities, a systematic synthesis and evaluation of this compound analogs for neuroprotective activity and mechanistic elucidation has not been published. dntb.gov.uamdpi.com

Correlation of Structural Features with Specific Biological Activities

The specific biological activities of this compound are intrinsically linked to its distinct chemical architecture. While comprehensive structure-activity relationship (SAR) studies exclusively on this compound are limited, analysis of related carbazole alkaloids provides significant insights into how its structural components contribute to its biological functions. The primary features of this compound that dictate its activity include the foundational carbazole nucleus, the isoprenoid side chain at position C-8, and the pattern of oxygen-containing functional groups.

The tricyclic carbazole skeleton is a well-established pharmacophore, forming the basis for a wide array of biological effects, including antimicrobial, anticancer, and neuroprotective properties. mdpi.comnih.gov The inherent lipophilicity of the carbazole core is thought to facilitate its transport across the cell membranes of microorganisms. nih.gov

The type and placement of substituents on this carbazole framework are critical in modulating the specific biological outcomes. For instance, the (E)-2,5-dimethylhex-1-enyl group at the C-8 position of this compound is a significant feature. In many carbazole alkaloids, the presence of prenyl or other isoprenoid side chains enhances lipophilicity, which often correlates with stronger antimicrobial, anti-inflammatory, and cytotoxic activities. researchgate.net This increased lipophilicity can improve the molecule's ability to interact with and disrupt biological membranes.

The oxygenation pattern of this compound, specifically its hydroxyl and hydroxymethyl groups, also plays a pivotal role. The presence of hydroxyl groups on the carbazole ring is frequently associated with the antioxidant and radical-scavenging capabilities of these compounds. rsc.orgrsc.org This is particularly relevant to this compound, as its documented neuroprotective activity against L-glutamate-induced cell death is believed to stem from its anti-oxidative properties. rsc.orgrsc.org The multiple hydroxyl groups in the this compound structure are likely key contributors to this antioxidant effect.

Furthermore, research on other carbazole derivatives has shown that the position of substituents is a key determinant of biological activity. For example, substitutions at the C-3 and C-6 positions of the carbazole nucleus have been found to enhance antibacterial efficacy. echemcom.com Although this compound has a different substitution arrangement, this highlights the principle that the precise location of functional groups dictates the nature and strength of the biological response. The unique combination of a bulky lipophilic side chain at C-8 and multiple hydroxyl groups on the aromatic framework of this compound likely defines its specific biological profile.

Interactive Data Tables

Table 1: Structural Features of this compound and Their Correlated Biological Activities in Carbazole Alkaloids

| Structural Feature of this compound | General Correlation with Biological Activity in Carbazole Alkaloids | Inferred Contribution to this compound's Activity |

| Carbazole Nucleus | The fundamental scaffold is essential for antimicrobial and anticancer activities. Its lipophilic character aids in crossing cellular membranes. mdpi.comnih.gov | Provides the core structure necessary for its biological interactions. |

| (E)-2,5-dimethylhex-1-enyl group at C-8 | Isoprenoid side chains, such as prenyl groups, increase lipophilicity, which can lead to enhanced antimicrobial and cytotoxic potency. researchgate.net | This side chain likely improves the compound's capacity to interact with and penetrate biological membranes, contributing to its antimicrobial and potential anticancer effects. |

| Hydroxyl groups at C-1 and C-6 | The presence of hydroxyl substituents is often linked to antioxidant and radical scavenging activities. rsc.orgrsc.org | These groups are likely the primary contributors to the observed neuroprotective effects via their antioxidant mechanism. rsc.orgrsc.org |

| Hydroxymethyl group at C-4 | Oxygen-containing functional groups can alter the molecule's electronic properties and its ability to form hydrogen bonds, thereby influencing its interaction with biological targets. | This group may modulate the molecule's solubility and its binding affinity to specific enzymes or receptors. |

| Methyl group at C-7 | Alkyl substitutions on the carbazole ring can affect the molecule's lipophilicity and create steric hindrance, which can modulate the potency of its biological activity. | The methyl group likely influences the overall three-dimensional shape and lipophilicity of the molecule, potentially affecting its fit into biological target sites. |

Preclinical and Mechanistic Studies in in Vitro and in Vivo Models

Efficacy of Carbazomadurin A in Specific In Vitro Cellular Models

In vitro studies have provided the primary evidence for the biological effects of this compound, particularly highlighting its neuroprotective and antimicrobial properties.

Research involving non-human mammalian cell lines has demonstrated the neuroprotective potential of this compound. A key study revealed its ability to protect neuronal hybridoma N18-RE-105 cells from cell death induced by L-glutamate. rsc.org It is understood that high extracellular concentrations of the excitatory amino acid L-glutamate, which can occur after events like a brain ischemic attack, lead to the destruction of cerebral tissue. rsc.org

The protective mechanism of this compound in these models is suggested to be rooted in its anti-oxidative activity. rsc.org The compound, along with its counterpart Carbazomadurin B, has been identified as an antioxidant that functions as a free-radical scavenger. researchgate.netacs.org Specifically, carbazoles with 3,8-dihydroxy substitutions, such as this compound, have been noted for their high antioxidant activities. srce.hr This free-radical scavenging capability is believed to counteract the oxidative damage that contributes to neuronal cell death. rsc.orgresearchgate.net

| Cell Line | Model | Observed Effect | Postulated Mechanism | Citation |

|---|---|---|---|---|

| Neuronal hybridoma N18-RE-105 | L-glutamate-induced cytotoxicity | Protection against cell death | Anti-oxidative activity; free-radical scavenging | rsc.org |

This compound was originally isolated from the microorganism Actinomadura madurae 2808-SV1. rsc.orgnih.gov Subsequent investigations into its biological activity revealed that both this compound and B exhibit potent antimicrobial activity against Gram-positive bacteria. nih.govrsc.org The identification of antituberculosis activity in other naturally occurring carbazole (B46965) alkaloids has also positioned compounds like this compound as potential leads for structure-activity relationship studies in this area. researchgate.net

| Model Type | Finding | Source Organism | Citation |

|---|---|---|---|

| Antimicrobial Screening | Demonstrated potent activity against Gram-positive bacteria | Actinomadura madurae | nih.govrsc.org |

Investigations in Mammalian Cell Lines (non-human, non-clinical)

Proof-of-Concept Studies in Animal Models (mechanistic and investigational only)

As of the current available literature, specific proof-of-concept studies using this compound in animal models are not extensively documented. The focus has remained primarily on in vitro characterization.

There is currently a lack of published studies detailing the efficacy of this compound in genetically modified or disease-mimicking animal models. While the in vitro neuroprotective data suggests potential applications, these have not yet been translated into corresponding in vivo efficacy studies in animal models of neurodegenerative or ischemic diseases.

Specific investigations into the assessment of pharmacodynamic markers for this compound in experimental systems have not been reported. Such studies would be necessary to understand the compound's effect on the body and to identify biomarkers associated with its biological activity in vivo.

There is no available information on the use of this compound as a molecular probe in animal research. Its potential in this regard would depend on the development of appropriately labeled analogues and a deeper understanding of its specific molecular targets.

Pharmacodynamic Marker Assessment in Experimental Systems

Research on Resistance Mechanisms in Model Systems

The development of resistance to therapeutic agents is a significant challenge in the treatment of various diseases, including cancer and infectious diseases. epi.chfrontiersin.org Research into resistance mechanisms aims to understand how cells or organisms adapt to evade the effects of a drug, which can inform the development of more robust therapies and strategies to overcome resistance. epi.ch

Currently, there are no specific studies published that investigate resistance mechanisms to this compound in any model systems. In general, such research would typically involve the following approaches:

Generation of Resistant Cell Lines: Exposing cancer cell lines or microorganisms to gradually increasing concentrations of this compound to select for resistant populations.

Genomic and Proteomic Analysis: Comparing the genetic and protein expression profiles of resistant cells to their sensitive counterparts to identify molecular changes responsible for resistance. This could involve techniques like whole-genome sequencing, RNA sequencing, and mass spectrometry-based proteomics.

Investigation of Drug Efflux: Assessing whether resistance is mediated by the overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively transport drugs out of the cell. frontiersin.org

Target Modification Studies: Determining if mutations or alterations in the molecular target of this compound prevent the drug from binding effectively. epi.ch

Metabolic Alterations: Investigating whether changes in metabolic pathways contribute to the inactivation of this compound or compensate for its effects.

Understanding potential resistance mechanisms is a critical step in the preclinical evaluation of any new therapeutic candidate.

Investigational Use of this compound as a Biological Tool or Probe

Beyond its direct therapeutic potential, a bioactive small molecule like this compound can serve as a valuable biological tool or probe to investigate cellular processes. nih.govicr.ac.uk Such tools are instrumental in basic research for dissecting complex biological pathways and validating new drug targets. nih.govnih.gov

The development of chemical biology tools from a natural product involves modifying its structure to incorporate reporter tags or reactive groups without significantly compromising its biological activity. nih.gov To date, there is no published research on the development of chemical biology tools specifically derived from this compound.

Hypothetically, such development would entail:

Synthesis of Analogs: Creating derivatives of this compound with functional handles (e.g., alkynes, azides) suitable for "click chemistry."

Affinity Probes: Designing probes that can be used for affinity chromatography to isolate the protein targets of this compound.

Fluorescent Probes: Attaching fluorescent dyes to visualize the subcellular localization of the compound and its interactions within the cell.

These tools would be invaluable for elucidating the mechanism of action of this compound at a molecular level.

A well-characterized chemical probe can be used to validate the role of its protein target in a specific disease context or to dissect the function of a particular signaling pathway. nih.govnih.gov Given that the specific molecular target(s) of this compound are not yet fully elucidated, its application in target validation and pathway dissection remains a future prospect.

Research in this area would involve using this compound to:

Modulate Target Activity: Treat cells or organisms with this compound to observe the physiological or pathological consequences of inhibiting or activating its target.

Pathway Analysis: Employ systems biology approaches, such as transcriptomics and proteomics, to identify the cellular pathways that are perturbed by this compound treatment. For carbazole alkaloids in general, one of the proposed mechanisms involves targeting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. researchgate.net

Phenotypic Screening: Use the compound in various disease models to see if it produces a therapeutic effect, thereby validating its target as a point of intervention for that disease.

While the broader class of carbazole alkaloids has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, specific studies leveraging this compound for target validation are needed. echemcom.comijrpc.comresearchgate.net Some carbazole alkaloids have been investigated for their potential to interact with multiple targets, such as matrix metalloproteinases (MMPs), epidermal growth factor receptor (EGFR), and the JAK/STAT pathway. researchgate.netjebas.orgmdpi.com Future research could explore if this compound shares these or has distinct molecular targets.

Analytical and Methodological Advancements for Carbazomadurin a Research

Quantitative Analytical Methods for Carbazomadurin A in Research Matrices

Quantitative analysis is fundamental to understanding the behavior of this compound in biological systems. It involves the development of sensitive and specific methods to measure the concentration of the analyte in various research matrices, such as fermentation broths, cell culture extracts, and other non-clinical biological samples. synexagroup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely accepted technique for the quantitative analysis of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and speed. nih.govthermofisher.com While specific validated LC-MS/MS methods for this compound are not widely published, a method can be developed based on established principles for similar small molecules. nih.govijcsrr.org

The development process would involve several key steps:

Sample Preparation: The initial step involves extracting this compound from the biological matrix. gerstelus.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like proteins and salts. thermofisher.comresearchgate.net

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from other components in the extract. jchemrev.com A reversed-phase column, such as a C18, is typically employed. nih.gov The mobile phase would likely consist of a mixture of water (often with an additive like formic acid to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient elution mode to ensure good peak shape and resolution. thermofisher.comresearchgate.net

Mass Spectrometric Detection: The separated analyte is then introduced into a triple quadrupole mass spectrometer. nih.gov Detection is performed in the selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for this compound and its stable isotope-labeled internal standard (SIL-IS). thermofisher.com The use of a SIL-IS is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response.

A hypothetical set of parameters for an LC-MS/MS method for this compound is presented in Table 1.

Molecular Docking and Dynamics Simulations

High-Throughput Screening Methodologies for this compound Derivative Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.govnih.gov For natural product derivatives, such as those of this compound, HTS provides a powerful platform to identify novel compounds with enhanced or new therapeutic properties. The development of robust and efficient HTS methodologies is critical for exploring the chemical space of this compound derivatives and identifying promising lead candidates for further development.

The screening of natural product libraries, including derivatives of this compound, typically involves a multi-step process that is amenable to automation. nih.gov This process begins with the preparation of the derivative library in a format suitable for HTS, such as 96- or 384-well microplates. mdpi.com Automated liquid handling systems are then used to dispense the compounds into assay plates, followed by the addition of reagents and cells. mdpi.com After an incubation period, the results are read using sensitive detectors, and the large datasets generated are processed using specialized software. researchgate.net

Two main types of assays are employed in the HTS of this compound derivative libraries: cell-based assays and biochemical assays. nih.gov

Cell-based assays evaluate the effects of the compounds on whole cells, providing a more physiologically relevant context. researchgate.net These assays can measure various endpoints, such as cell viability, proliferation, or the expression of specific genes. frontiersin.org For this compound derivatives, which have known antimicrobial properties, whole-cell screening against a panel of pathogenic bacteria and fungi is a primary approach. mdpi.com

Biochemical assays , on the other hand, use purified molecular targets, such as enzymes or receptors, to identify compounds that directly interact with them. nih.gov This approach can provide more direct information about the mechanism of action of the compounds. For instance, if the molecular target of this compound is known, a biochemical assay could be designed to screen for derivatives with improved binding affinity or inhibitory activity.

The choice of assay depends on the specific goals of the screening campaign. A common strategy is to use a primary HTS with a cell-based assay to identify active compounds, followed by secondary screening with a panel of biochemical assays to elucidate their mechanism of action and prioritize hits for further development. nih.gov

A significant challenge in the HTS of natural product derivatives is the potential for false positives and false negatives. To mitigate this, counter-screens and orthogonal assays are often employed. acs.org For example, compounds that show activity in a primary screen may be tested in a cytotoxicity assay to eliminate those that are generally toxic to cells.

Recent advancements in HTS technologies, such as high-content screening (HCS), offer even more powerful tools for the analysis of this compound derivative libraries. HCS combines automated microscopy with sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters, providing a detailed profile of the effects of each compound. nih.gov This can be particularly useful for identifying compounds with novel mechanisms of action or for distinguishing between different classes of active compounds.

The data generated from HTS campaigns can be vast and complex. Therefore, robust data analysis and visualization tools are essential for interpreting the results and identifying meaningful trends. This often involves the use of statistical methods to identify significant "hits" and computational approaches to cluster compounds based on their activity profiles. mdpi.com